molecular formula C15H18N2O2 B074816 4,4'-(Propane-2,2-diyl)bis(2-aminophenol) CAS No. 1220-78-6

4,4'-(Propane-2,2-diyl)bis(2-aminophenol)

Cat. No. B074816
CAS RN: 1220-78-6
M. Wt: 258.32 g/mol
InChI Key: UHIDYCYNRPVZCK-UHFFFAOYSA-N
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Description

4,4’-(Propane-2,2-diyl)bis(2-aminophenol) is a useful research chemical . It is used as a polyimide intermediate and functional monomer .


Synthesis Analysis

The synthesis of 4,4’-(Propane-2,2-diyl)bis(2-aminophenol) involves heating the dinitro compound (2) (10,000 g, 0.0314 mol) to reflux in absolute ethanol (100 mL) in the presence of wet 10% Pd/C catalyst (0.650 g) .


Molecular Structure Analysis

The molecular formula of 4,4’-(Propane-2,2-diyl)bis(2-aminophenol) is C15H18N2O2 . The molecular weight is 258.32 .


Physical And Chemical Properties Analysis

The density of 4,4’-(Propane-2,2-diyl)bis(2-aminophenol) is 1.3±0.1 g/cm3 . It has a boiling point of 471.1±45.0 °C at 760 mmHg . The vapour pressure is 0.0±1.2 mmHg at 25°C . The enthalpy of vaporization is 76.2±3.0 kJ/mol . The flash point is 238.7±28.7 °C .

Scientific Research Applications

  • Bioremediation of Environmental Pollutants : A study by Chhaya and Gupte (2013) explored the role of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A, a related compound to 4,4'-(Propane-2,2-diyl)bis(2-aminophenol). This research is significant as Bisphenol A is an endocrine-disrupting chemical and poses environmental risks. The study found that laccase hosted in reverse micelles could eliminate a significant portion of Bisphenol A, indicating the potential for similar compounds in environmental cleanup efforts (Chhaya & Gupte, 2013).

  • Polymer Synthesis : Tagle, Diaz, and Campbell (1993) conducted research on the synthesis of polyesters using various diphenols and diacid chlorides, including compounds structurally related to 4,4'-(Propane-2,2-diyl)bis(2-aminophenol). This study contributes to the broader understanding of polyester synthesis under phase transfer conditions, which is vital in the production of a wide range of industrial and consumer products (Tagle, Diaz, & Campbell, 1993).

  • Chemical Synthesis and Catalysis : Xu and Alper (2014) explored the palladium-catalyzed chemoselective carbonylation of aminophenols, closely related to 4,4'-(Propane-2,2-diyl)bis(2-aminophenol). This research is important for the development of new synthetic routes and catalysts in organic chemistry, particularly in the synthesis of esters and amides (Xu & Alper, 2014).

  • Environmental Impact and Detection : Studies by Kim et al. (2021) and Kang, Aasi, and Katayama (2007) delve into the environmental impact and detection methods for Bisphenol A, a compound related to 4,4'-(Propane-2,2-diyl)bis(2-aminophenol). These works emphasize the importance of understanding and monitoring environmental pollutants and their derivatives (Kim et al., 2021) (Kang, Aasi, & Katayama, 2007).

Safety And Hazards

When handling 4,4’-(Propane-2,2-diyl)bis(2-aminophenol), avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

As a functional monomer, 4,4’-(Propane-2,2-diyl)bis(2-aminophenol) has potential applications in the synthesis of new polymers . Its future directions will likely involve further exploration of these applications.

properties

IUPAC Name

2-amino-4-[2-(3-amino-4-hydroxyphenyl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-15(2,9-3-5-13(18)11(16)7-9)10-4-6-14(19)12(17)8-10/h3-8,18-19H,16-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIDYCYNRPVZCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC(=C(C=C1)O)N)C2=CC(=C(C=C2)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00278969
Record name 4,4'-(Propane-2,2-diyl)bis(2-aminophenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(Propane-2,2-diyl)bis(2-aminophenol)

CAS RN

1220-78-6
Record name 1220-78-6
Source DTP/NCI
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Record name 4,4'-(Propane-2,2-diyl)bis(2-aminophenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00278969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Bis(3-amino-4-hydroxylphenyl)propane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BJ Sundell - 2014 - vtechworks.lib.vt.edu
Crosslinking is an effective technique for increasing the salt rejection of water purification membranes and the selectivity of gas separation membranes. An abundance of monomers, …
Number of citations: 2 vtechworks.lib.vt.edu

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